methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C9H6FNO3 It is a heterocyclic compound containing both furan and pyridine rings, with a fluorine atom and a carboxylate ester group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoropyridine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate ester, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Methyl 5-fluorofuro[3,2-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 5-fluorofuran-2-carboxylate: This compound lacks the pyridine ring, making it less complex and potentially less versatile in certain applications.
Methyl 5-chlorofuro[3,2-b]pyridine-2-carboxylate: The substitution of fluorine with chlorine can alter the compound’s reactivity and biological activity.
Methyl 5-fluoropyridine-2-carboxylate: This compound lacks the furan ring, which may affect its overall properties and applications.
The uniqueness of this compound lies in its combined furan and pyridine rings, along with the presence of a fluorine atom and an ester group, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
2624138-96-9 |
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Molecular Formula |
C9H6FNO3 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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